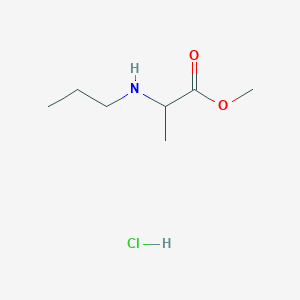

Methyl propylalaninate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The description of a chemical compound usually includes its molecular formula, structure, and common uses. It may also include information about its discovery or synthesis .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include the starting materials, reaction conditions, catalysts, and the overall reaction mechanism .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions .Physical and Chemical Properties Analysis

This involves determining properties such as melting point, boiling point, solubility, density, and chemical stability. These properties can often be found in chemical databases .Scientific Research Applications

Enzyme Inhibition Studies Methyl propylalaninate hydrochloride has been studied for its effects on enzyme inhibition, particularly monoamine oxidase (MAO) in the brain. Johnston (1968) described the unique kinetics of MAO inhibition by this compound, showing an abnormal sigmoid curve suggesting a binary system of enzymes with different sensitivities to this inhibitor. This study provided insights into the complex interactions between inhibitors and MAO, suggesting potential applications in studying enzyme behavior and inhibition mechanisms (Johnston, 1968).

Metabolic Pathway Investigations Research involving this compound has contributed to understanding metabolic pathways, such as phenylalanine hydroxylation in phenylketonuria (PKU). Studies have used this compound to quantify enzyme activity in various metabolic disorders, indicating its role in investigating and understanding metabolic errors and potential therapeutic interventions. For example, Thompson et al. (1990) utilized isotopes to study enzyme activity in PKU, providing a quantitative assessment of phenylalanine hydroxylation and suggesting avenues for enhancing substrate removal through stimulation of residual enzyme activity or activation of alternative pathways (Thompson et al., 1990).

Corrosion Inhibition Research A notable application of this compound is in the field of corrosion inhibition. Mobin, Zehra, and Aslam (2016) investigated its effect on mild steel corrosion in hydrochloric acid, finding it to be a potent inhibitor. This research highlights the compound's potential in developing new, environmentally friendly corrosion inhibitors, demonstrating its versatility beyond biomedical research (Mobin, Zehra, & Aslam, 2016).

Plant Cell Culture Studies In the realm of plant biology, this compound has been implicated in studies investigating signal transduction in plant cell cultures. Gundlach et al. (1992) demonstrated that methyl jasmonate, a derivative, plays a crucial role in the signal cascade that triggers chemical defense mechanisms in plants upon elicitor interaction. This indicates the compound's utility in exploring plant defense responses and signaling pathways (Gundlach et al., 1992).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 2-(propylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-4-5-8-6(2)7(9)10-3;/h6,8H,4-5H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUQRODETMZKTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(C)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2726428.png)

![methyl 4-{[(4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzenecarboxylate](/img/structure/B2726429.png)

![(2E)-3-{4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]phenyl}acrylic acid](/img/structure/B2726437.png)

![1-(3,4-difluorobenzoyl)-N-[2-(trifluoromethoxy)phenyl]azetidine-3-carboxamide](/img/structure/B2726439.png)